![molecular formula C23H18ClN3O2S B2935383 N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide CAS No. 422529-34-8](/img/structure/B2935383.png)

N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

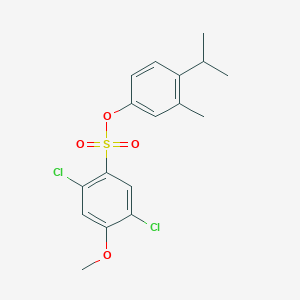

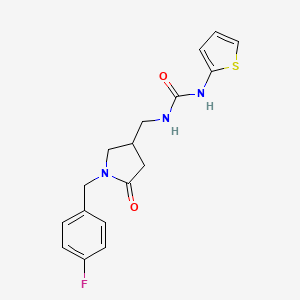

The compound is a complex organic molecule that contains several functional groups. It has a benzamide group, a tetrahydroquinazoline group, and a chlorophenyl group. These groups suggest that the compound could have a variety of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a tetrahydroquinazoline ring, which is a type of heterocyclic compound. Attached to this ring is a benzamide group and a chlorophenyl group .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The amide group could undergo hydrolysis, the chlorophenyl group could undergo nucleophilic aromatic substitution, and the tetrahydroquinazoline ring could undergo various transformations depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the functional groups present in the molecule .Scientific Research Applications

Antimicrobial Applications

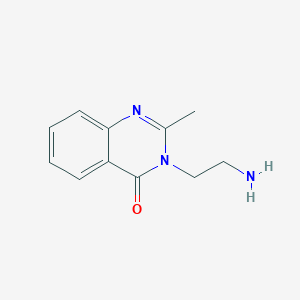

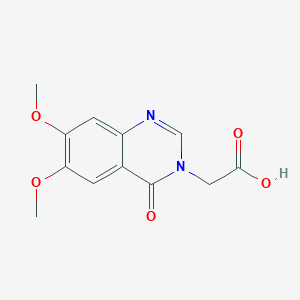

Research has identified quinazoline derivatives as potent antimicrobial agents. In one study, the synthesis and characterization of new quinazolines, potentially including derivatives similar to the compound , demonstrated significant antibacterial and antifungal activities against a range of pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, N., Shihora, P. N., & Moradia, D., 2007). Another study focusing on clubbed quinazolinone and 4-thiazolidinone compounds also revealed their potential as antimicrobial agents against similar bacterial and fungal strains (Desai, N., Dodiya, A., & Shihora, P. N., 2011).

Anticancer Activity

Quinazoline derivatives have also been investigated for their anticancer properties. A study on substituted benzoquinazolinones synthesized amino- and sulfanyl-derivatives of benzoquinazolinones, exploring their potential cytotoxicity against HT29 and HCT116 cell lines, indicated significant anticancer activity for certain compounds, suggesting the relevance of these derivatives in cancer research (Nowak, M. et al., 2015).

Potential as Diuretic and Antihypertensive Agents

Further studies have examined the pharmacological potential of quinazoline derivatives, including their diuretic and antihypertensive activities. One investigation synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives, finding that certain compounds exhibited significant diuretic and antihypertensive effects in rats, showcasing the therapeutic potential of these molecules (Rahman, M. et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O2S/c24-17-9-5-15(6-10-17)13-14-25-21(28)16-7-11-18(12-8-16)27-22(29)19-3-1-2-4-20(19)26-23(27)30/h1-12,19H,13-14H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUHLTFFLDVAEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C(=NC(=S)N(C2=O)C3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)Cl)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2935300.png)

![6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2935303.png)

![2-(4-fluorophenyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2935309.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2935311.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine](/img/structure/B2935314.png)

![9-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one](/img/structure/B2935317.png)

![3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2935323.png)